8-Bromo-2-chloro-6-methoxyquinazolin-4-amine
Overview
Description
8-Bromo-2-chloro-6-methoxyquinazolin-4-amine is a chemical compound with the molecular formula C9H7BrClN3O It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-chloro-6-methoxyquinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Chlorination: The addition of a chlorine atom to the desired position on the quinazoline ring.
Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, efficiency, and safety. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-chloro-6-methoxyquinazolin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: Where one functional group is replaced by another. For example, the bromine or chlorine atoms can be substituted with other groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively. The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: These involve the formation of a bond between two molecules, often facilitated by a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (for substitution), oxidizing agents (for oxidation), reducing agents (for reduction), and various catalysts (for coupling reactions). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
8-Bromo-2-chloro-6-methoxyquinazolin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-2-chloro-6-methoxyquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methoxyquinazolin-4-amine: Lacks the bromine atom, which may affect its reactivity and biological activity.
8-Bromo-2-chloroquinazolin-4-amine: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.
6-Methoxyquinazolin-4-amine: Lacks both the bromine and chlorine atoms, resulting in different chemical and biological properties.
Uniqueness
8-Bromo-2-chloro-6-methoxyquinazolin-4-amine is unique due to the presence of all three functional groups (bromine, chlorine, and methoxy) on the quinazoline ring. This combination of substituents can significantly influence its chemical reactivity, solubility, and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
8-bromo-2-chloro-6-methoxyquinazolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClN3O/c1-15-4-2-5-7(6(10)3-4)13-9(11)14-8(5)12/h2-3H,1H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLFPJOQXWQCFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)Br)N=C(N=C2N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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